5-(2-Phenylethyl)cyclohexane-1,3-dione
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Description
5-(2-Phenylethyl)cyclohexane-1,3-dione is a derivative of cyclohexanedione . Cyclohexanediones are typically stable under ambient conditions and soluble in water, as well as ethanol and methanol .
Synthesis Analysis
The synthesis of cyclohexadiene-dione derivatives can be achieved through various methods. One approach involves the condensation of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione catalyzed by urea, which is carried out in aqueous media under ultrasound, yielding high product yields of 80-98%.Molecular Structure Analysis
Cyclohexanediones, including this compound, have a ring structure. The carbon atoms in the molecule are arranged in the form of a ring . The molecule’s molecular formula is (CH3)2C6H6(=O)2 .Chemical Reactions Analysis
Cyclohexadiene-dione derivatives participate in a variety of chemical reactions. For instance, they can undergo Michael additions to nitro-olefins to prepare butenolide derivatives with a 2-hydroxyimino-substituent.Physical and Chemical Properties Analysis
5,5-dimethylcyclohexane-1,3-dione usually comes in the form of a yellow crystal. It is stable under ambient conditions and soluble in water, as well as ethanol and methanol. It has a boiling point range of 147 - 150 o C (420 - 423 o K), at which point it decomposes .Mechanism of Action
Future Directions
Understanding cycloalkanes and their properties are crucial as many of the biological processes that occur in most living things have cycloalkane-like structures . Future research could explore the potential applications of 5-(2-Phenylethyl)cyclohexane-1,3-dione in various fields such as organic chemistry, medicinal chemistry, and materials science.
Properties
IUPAC Name |
5-(2-phenylethyl)cyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOUATMIQOOZDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)CCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700694 |
Source
|
Record name | 5-(2-Phenylethyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107619-38-5 |
Source
|
Record name | 5-(2-Phenylethyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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